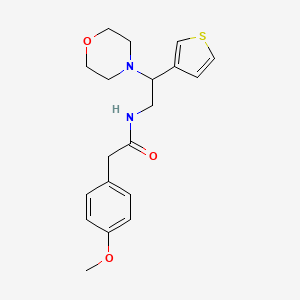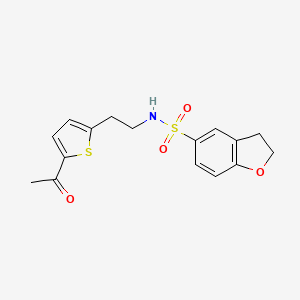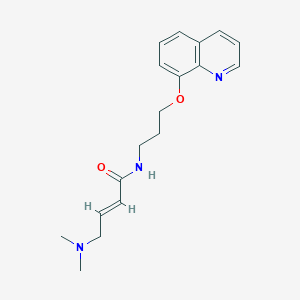![molecular formula C20H23ClN2O4S B2822976 3-chloro-N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]benzyl}benzenesulfonamide CAS No. 690245-47-7](/img/structure/B2822976.png)
3-chloro-N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]benzyl}benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anticancer Properties
The compound’s sulfonamide moiety and benzene ring make it an intriguing candidate for cancer research. Researchers have investigated its effects on tumor cell growth, apoptosis, and metastasis inhibition. Preliminary studies suggest that it may interfere with key cellular pathways involved in cancer progression .
Anti-Inflammatory Activity
Given its structural resemblance to other anti-inflammatory agents, this compound has been explored for its potential to modulate inflammatory responses. It could serve as a lead compound for designing novel anti-inflammatory drugs .
Antibacterial and Antifungal Effects
The presence of the morpholine ring and the sulfonamide group hints at possible antibacterial and antifungal properties. Researchers have tested its efficacy against various pathogens, including resistant strains. Further studies are needed to elucidate its mechanism of action and optimize its potency .
Enzyme Inhibition
The carbonyl group in the morpholine ring suggests that this compound might act as an enzyme inhibitor. Researchers have investigated its interactions with specific enzymes, such as proteases or kinases, to understand its potential therapeutic applications .
Neuroprotective Potential
Considering the central nervous system’s vulnerability to oxidative stress and inflammation, this compound’s structure makes it an interesting candidate for neuroprotection. Studies have explored its effects on neuronal cell viability, oxidative stress markers, and neuroinflammation .
Drug Delivery Systems
The benzene ring and sulfonamide group could facilitate drug conjugation or encapsulation. Researchers have explored its use in drug delivery systems, aiming to enhance drug solubility, stability, and targeted delivery .
Photodynamic Therapy (PDT)
The compound’s photophysical properties may lend themselves to PDT applications. PDT involves light activation of a photosensitizer to generate reactive oxygen species, selectively damaging cancer cells. Researchers have investigated its potential as a photosensitizer in PDT .
Metal Complexes and Coordination Chemistry
The compound’s coordination sites (sulfonamide nitrogen and carbonyl oxygen) make it suitable for metal complex formation. Researchers have synthesized metal complexes with this compound, exploring their catalytic, magnetic, or luminescent properties .
Keep in mind that while these applications show promise, further research, including in vivo studies, is essential to validate and optimize the compound’s potential. If you need more detailed information on any specific application, feel free to ask
Propiedades
IUPAC Name |
3-chloro-N-[[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4S/c1-14-12-23(13-15(2)27-14)20(24)17-8-6-16(7-9-17)11-22-28(25,26)19-5-3-4-18(21)10-19/h3-10,14-15,22H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYJPZCURRXREL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]benzyl}benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2822894.png)

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2822900.png)
![1-{4-Cyano-2-[4-(dimethylsulfamoyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide](/img/structure/B2822901.png)
![ethyl 2-(2-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamido)thiazol-4-yl)acetate](/img/structure/B2822902.png)

![3-{4-[(2-Chlorophenyl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B2822905.png)


![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2822909.png)

![N-(methylethyl)-2-[2-(4-methylphenyl)-4-(phenylsulfonyl)imidazol-5-ylthio]acet amide](/img/structure/B2822913.png)

![1-[(4-chlorophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2822916.png)